2-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(furan-2-yl)methyl]-1-(4-hydroxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring, a hydroxyphenyl group, and a chromeno-pyrrole core, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-[(furan-2-yl)methyl]-1-(4-hydroxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be achieved through a multicomponent reaction involving substituted methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This method allows for the efficient and practical synthesis of the compound under mild conditions, and the products can be easily isolated by crystallization without the use of chromatography .
Chemical Reactions Analysis
2-[(furan-2-yl)methyl]-1-(4-hydroxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the furan ring, hydroxyphenyl group, or chromeno-pyrrole core .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable building block for the synthesis of other complex molecules. In biology, it has been studied for its potential antioxidant and anti-inflammatory properties. In medicine, it is being explored for its potential use in drug discovery and development, particularly for its ability to interact with specific molecular targets and pathways .
Mechanism of Action
The mechanism of action of 2-[(furan-2-yl)methyl]-1-(4-hydroxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound is known to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. These actions are mediated through its interaction with specific receptors and signaling pathways in the body .
Comparison with Similar Compounds
Similar compounds to 2-[(furan-2-yl)methyl]-1-(4-hydroxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives and furan-containing molecules. These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of 2-[(furan-2-yl)methyl]-1-(4-hydroxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of a furan ring, hydroxyphenyl group, and chromeno-pyrrole core, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H17NO5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-(4-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17NO5/c1-13-4-9-18-17(11-13)21(26)19-20(14-5-7-15(25)8-6-14)24(23(27)22(19)29-18)12-16-3-2-10-28-16/h2-11,20,25H,12H2,1H3 |
InChI Key |
JEEYGCXNNOFGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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